ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- A thiazolo[3,2-a]pyrimidine core fused with a pyrimidine ring and a thiazole moiety.
- A 4-(dimethylamino)benzylidene substituent at position 2, contributing electron-donating effects and enhanced solubility in polar solvents.
- A 4-methylphenyl group at position 5, providing steric bulk and influencing π-π stacking interactions.
- An ethyl carboxylate group at position 6, critical for esterase-mediated hydrolysis and pharmacological activity modulation.
This compound is synthesized via multi-component Biginelli-like reactions or condensation of thiouracil derivatives with substituted aldehydes, often in acetic acid/acetic anhydride media .
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H27N3O3S/c1-6-32-25(31)22-17(3)27-26-29(23(22)19-11-7-16(2)8-12-19)24(30)21(33-26)15-18-9-13-20(14-10-18)28(4)5/h7-15,23H,6H2,1-5H3/b21-15+ |
InChI Key |
LOBRYWLEAXZXRY-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound notable for its diverse biological activities. The compound features a thiazolo[3,2-a]pyrimidine core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The structure includes several functional groups that enhance its reactivity and biological potential. Notably, the presence of a dimethylamino group and a thiazole ring contributes to its interaction with biological targets.
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer activity. For instance, a related compound was identified as a potent inhibitor of protein kinase CK2 (PKCK2), which is often overexpressed in various cancers. This compound demonstrated an IC50 value of 0.56 μM against PKCK2, indicating its potential as a selective anticancer agent .
Table 1: Comparison of Anticancer Activities of Thiazolo[3,2-a]pyrimidines
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 24 | 0.56 | Inhibits PKCK2, induces apoptosis |
| TBB | 1.24 | General PKCK2 inhibition |
| Ethyl Derivative | TBD | Anticancer activity via similar mechanisms |
Antimicrobial Activity
Compounds similar in structure to this compound have shown antimicrobial properties. For example, derivatives containing thiazolopyrimidine cores have been reported to exhibit significant antimicrobial effects against various pathogens .
Table 2: Antimicrobial Activities of Related Compounds
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| Isopropyl Thiazolopyrimidine | Antimicrobial | Bacteria and fungi |
| 4-Amino-thiazolo[3,2-a]pyrimidines | Anti-inflammatory | Various inflammatory markers |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific kinases and enzymes that are crucial for cancer cell proliferation and survival. The structural similarities with known inhibitors suggest potential pathways for further exploration in drug development.
Case Studies
- Inhibition of PKCK2 : A study highlighted the efficacy of a related thiazolo[3,2-a]pyrimidine derivative in inhibiting PKCK2 in cancer cells. The compound not only inhibited cell proliferation but also induced apoptosis in resistant cell lines .
- Antimicrobial Screening : Another investigation into structurally similar compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino)benzylidene group (target compound) enhances solubility compared to electron-withdrawing substituents like 4-cyanobenzylidene (Compound E, m.p. 213–215°C) .
- Steric Effects : Bulky substituents (e.g., 3-phenylallylidene in Compound B) reduce molecular planarity, impacting crystal packing and π-π interactions .
- Halogenated Groups : Compounds with halogenated aryl groups (e.g., Compound C with dichlorophenyl-pyrazole) exhibit improved thermal stability due to halogen bonding .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
